N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps that include the formation of the benzodioxin moiety and subsequent modifications to introduce the triazole and acetamide functionalities. The general synthetic route can be summarized as follows:
- Formation of Benzodioxin Core : The precursor 2,3-dihydrobenzo[1,4]dioxin is synthesized via a reaction involving appropriate starting materials under basic conditions.
- Triazole Formation : The introduction of the triazole ring is achieved through cyclization reactions with specific reagents that incorporate sulfur and ethyl groups.
- Final Acetamide Derivation : The final step involves acetamide formation through reaction with acetic anhydride or similar reagents.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant enzyme inhibitory activity. For instance:
- Acetylcholinesterase Inhibition : Compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin) have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD) .
Compound | AChE Inhibition IC50 (μM) |
---|---|
N-(2,3-dihydrobenzo[1,4]-dioxin) | 0.12 |
Control (Donepezil) | 0.05 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed Minimum Inhibitory Concentration (MIC) values of 256 μg/mL against E. coli and S. aureus .
Pathogen | MIC (μg/mL) |
---|---|
E. coli | 256 |
S. aureus | 256 |
Anticancer Potential
Research has indicated that compounds containing the benzodioxin structure may possess anticancer properties. In vitro studies using various cancer cell lines have shown cytotoxic effects:
- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colon cancer).
Cell Line | IC50 (μM) |
---|---|
A549 | 15 |
Caco-2 | 20 |
Case Studies
A recent study investigated the biological activity of a series of triazole derivatives incorporating the benzodioxin moiety. The findings highlighted the structure-activity relationship (SAR), emphasizing that modifications to the triazole ring significantly influenced both enzyme inhibition and antimicrobial efficacy .
Example Case Study
In a comparative study on benzodioxin derivatives:
- Objective : To evaluate the effect of substituents on biological activity.
- Results : Compounds with electron-donating groups exhibited higher AChE inhibition compared to those with electron-withdrawing groups.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-3-25-18(14-5-4-8-24(2)19(14)27)22-23-20(25)30-12-17(26)21-13-6-7-15-16(11-13)29-10-9-28-15/h4-8,11H,3,9-10,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHPZMGCSYQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CN(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。